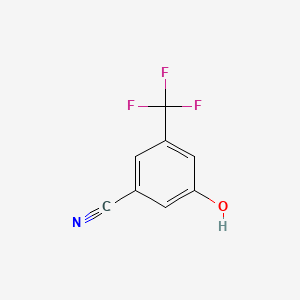

3-Hydroxy-5-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJQWKVZBALRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696682 | |

| Record name | 3-Hydroxy-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243459-56-4 | |

| Record name | 3-Hydroxy-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Hydroxy-5-(trifluoromethyl)benzonitrile, identified by the CAS number 1243459-56-4 , is a highly functionalized aromatic compound that has emerged as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique structural features—a hydroxyl group, a nitrile moiety, and a trifluoromethyl group on a benzene ring—confer a desirable combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery and the necessary safety protocols for its handling. The strategic placement of the electron-withdrawing trifluoromethyl group and the versatile nitrile and hydroxyl functionalities make this molecule a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is paramount for its effective utilization in research and development. The table below summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 1243459-56-4 | [1] |

| Molecular Formula | C₈H₄F₃NO | [1] |

| Molecular Weight | 187.12 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical benzonitriles |

| Purity | Typically ≥98% | Commercially available data |

| Storage | Room temperature, in a dry, sealed container | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) stretch will also be present, usually in the region of 3200-3600 cm⁻¹.

Synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile: A Plausible Synthetic Route

While a specific, detailed protocol for the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is not extensively documented in readily accessible literature, a highly plausible and efficient method involves the Sandmeyer reaction, a well-established transformation in organic synthesis.[3] This approach would utilize 3-amino-5-(trifluoromethyl)phenol as the starting material. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Proposed synthesis workflow for 3-Hydroxy-5-(trifluoromethyl)benzonitrile.

Experimental Protocol: A Representative Sandmeyer Reaction

This protocol is a generalized procedure based on established Sandmeyer reactions for similar substrates.[3][4] Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Diazonium salts can be explosive when dry and should be handled with extreme care.

Step 1: Diazotization of 3-Amino-5-(trifluoromethyl)phenol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-5-(trifluoromethyl)phenol (1 equivalent) in an aqueous solution of sulfuric acid (e.g., 2 M).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Extreme Caution: Cyanide salts are highly toxic. Handle with appropriate safety measures.

-

Heat the cyanide solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat and stir the reaction mixture for 1-2 hours until the gas evolution ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Hydroxy-5-(trifluoromethyl)benzonitrile.

Applications in Drug Discovery and Development

The trifluoromethyl group is a privileged substituent in modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitrile group is a versatile functional handle that can be transformed into various other functionalities or can act as a bioisostere for other groups.

Precursor for GABA Analogues

3-Hydroxy-5-(trifluoromethyl)benzonitrile serves as a key building block for the synthesis of gamma-aminobutyric acid (GABA) analogues.[2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are important therapeutic agents for treating neurological disorders such as epilepsy, anxiety, and neuropathic pain. The synthesis of GABA analogues from this benzonitrile intermediate typically involves the reduction of the nitrile group to an amine, followed by further chemical modifications.

Caption: General synthetic pathway to GABA analogs.

The presence of the trifluoromethyl group in the final GABA analogue can significantly impact its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and a better side-effect profile.

Safety and Handling

As a chemical intermediate, 3-Hydroxy-5-(trifluoromethyl)benzonitrile requires careful handling to minimize exposure and ensure a safe working environment. The following safety precautions should be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Inhalation: Avoid breathing dust. If inhaled, move to fresh air.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Analytical Methods for Quality Control

To ensure the purity and identity of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.

Representative HPLC-UV Method

The following is a general reversed-phase HPLC method that can be adapted for the analysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a suitable percentage of B, and gradually increase to elute the compound. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1-1.0 mg/mL.

Conclusion

3-Hydroxy-5-(trifluoromethyl)benzonitrile is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly GABA analogues for the treatment of CNS disorders. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key applications, and the necessary safety and analytical considerations. As the demand for novel and more effective therapeutics continues to grow, the importance of such well-designed building blocks in drug discovery and development is set to increase.

References

-

MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Available at: [Link]

- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

Journal of the Chemical Society, Perkin Transactions 1. Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. Available at: [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Cyano-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical properties of 3-Cyano-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is paramount for its effective handling, reaction optimization, and formulation development. This document moves beyond a simple recitation of data points to offer insights into the causality behind these properties and the methodologies for their determination.

Introduction: The Significance of 3-Cyano-5-(trifluoromethyl)phenol

3-Cyano-5-(trifluoromethyl)phenol is a substituted aromatic compound featuring a trifluoromethyl group, a cyano group, and a hydroxyl group. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, enhancing its acidity and modulating its reactivity. The presence of the cyano and hydroxyl groups offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. Accurate knowledge of its physical characteristics is the bedrock upon which its synthetic applications are built.

Core Physicochemical Properties

A thorough understanding of the physical properties of a compound is the first step in its successful application. The following table summarizes the available and predicted data for 3-Cyano-5-(trifluoromethyl)phenol. It is crucial to note that while some properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | PubChem |

| Molecular Weight | 201.12 g/mol | PubChem |

| Melting Point | Data not available (predicted to be a solid at room temperature) | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Expected to be soluble in polar organic solvents.[1] | - |

| pKa | Predicted to be more acidic than phenol (pKa ≈ 9.9) due to the electron-withdrawing nature of the trifluoromethyl and cyano groups. | - |

In-Depth Analysis of Key Physical Properties and Their Determination

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

A standard and effective method for determining the melting point is the capillary method.

-

Sample Preparation: A small amount of the crystalline 3-Cyano-5-(trifluoromethyl)phenol is finely powdered and packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility: The Key to Reaction and Formulation

Solubility data is critical for selecting appropriate solvents for synthesis, purification, and formulation. The presence of a polar hydroxyl group and a cyano group, alongside a nonpolar trifluoromethylphenyl ring, suggests that 3-Cyano-5-(trifluoromethyl)phenol will exhibit solubility in a range of organic solvents.

A qualitative yet informative approach to determining solubility is as follows:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

-

Sample Addition: A small, measured amount of 3-Cyano-5-(trifluoromethyl)phenol (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.

-

Observation: The vials are agitated and observed for dissolution at a specific temperature (e.g., 25 °C).

-

Classification: The solubility is classified as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, techniques like gravimetric analysis or spectroscopy can be employed.

Acidity (pKa): Understanding Reactivity

The pKa value is a measure of the acidity of the phenolic proton. The presence of two strong electron-withdrawing groups (trifluoromethyl and cyano) is expected to significantly increase the acidity of the hydroxyl group compared to phenol itself. This enhanced acidity is a key factor in its reactivity, particularly in reactions involving deprotonation of the hydroxyl group.

Potentiometric titration is a reliable method for determining the pKa of an acidic compound.

-

Solution Preparation: A known concentration of 3-Cyano-5-(trifluoromethyl)phenol is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, corresponds to the pKa of the compound.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in 3-Cyano-5-(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-withdrawing cyano and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule, including the characteristic signals for the aromatic carbons, the cyano carbon, and the carbon of the trifluoromethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:

-

A broad O-H stretching band for the hydroxyl group.

-

A sharp C≡N stretching band for the cyano group.

-

Strong C-F stretching bands for the trifluoromethyl group.

-

C=C stretching bands characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-Cyano-5-(trifluoromethyl)phenol is expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of functional groups.

Safety and Handling

Conclusion

3-Cyano-5-(trifluoromethyl)phenol is a valuable synthetic intermediate with physical properties that are heavily influenced by its unique combination of functional groups. While comprehensive experimental data for this specific compound is limited, this guide has provided an in-depth analysis of its expected physical properties and the established methodologies for their determination. For researchers and developers, a thorough understanding of these characteristics is essential for unlocking the full potential of this versatile molecule in the creation of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Cyano-5-phenylphenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Cyano-5-hydroxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated the pivotal role of well-characterized molecular entities in the successful trajectory of drug discovery and development. The precise understanding of a molecule's architecture and its inherent physicochemical properties forms the bedrock upon which we build hypotheses, design experiments, and ultimately, innovate. This guide is dedicated to the comprehensive exploration of 3-Cyano-5-hydroxybenzotrifluoride, a molecule of significant interest in medicinal chemistry. Our objective is to move beyond a superficial overview, providing instead a detailed, practical, and scientifically rigorous examination of its molecular structure. By elucidating the interplay of its functional groups and their impact on its spectroscopic signature and synthetic accessibility, we aim to empower researchers to leverage this promising intermediate in their own investigations.

Molecular Identity and Physicochemical Properties

3-Cyano-5-hydroxybenzotrifluoride, also known as 3-hydroxy-5-(trifluoromethyl)benzonitrile, is a trifluoromethyl-substituted aromatic nitrile. Its unique arrangement of a hydroxyl group, a cyano group, and a trifluoromethyl group on a benzene ring imparts a distinct set of properties that are highly valuable in the design of bioactive molecules.

| Property | Value | Source |

| CAS Number | 1243459-56-4 | [1][2] |

| Molecular Formula | C₈H₄F₃NO | [1][2] |

| Molecular Weight | 187.12 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Expected to be soluble in polar organic solvents |

The trifluoromethyl (-CF₃) group, a common bioisostere for a methyl or chloro group, significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Its strong electron-withdrawing nature impacts the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. The cyano (-CN) group, a versatile synthetic handle, can participate in a variety of chemical transformations and also contributes to the molecule's polarity. The hydroxyl (-OH) group provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.

Elucidation of Molecular Structure: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The proton ortho to the hydroxyl group is expected to be the most deshielded due to the combined electron-withdrawing effects of the cyano and trifluoromethyl groups.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the hydroxyl and cyano groups will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected vibrational frequencies include:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹, indicating the presence of the nitrile group.

-

C-F stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹, corresponding to the trifluoromethyl group.

-

Aromatic C-H and C=C stretches: Multiple sharp absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for 3-Cyano-5-hydroxybenzotrifluoride would be observed at an m/z of approximately 187. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and fragments from the trifluoromethyl group.

Synthetic Pathways: A Practical Perspective

The synthesis of 3-Cyano-5-hydroxybenzotrifluoride can be approached through several strategic routes. A plausible and commonly employed method involves a Sandmeyer reaction, starting from a readily available amino-substituted precursor.

Proposed Synthetic Workflow: Sandmeyer Reaction

This multi-step synthesis leverages well-established and reliable chemical transformations.

Caption: Proposed synthetic workflow for 3-Cyano-5-hydroxybenzotrifluoride.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar transformations and serves as a robust starting point for laboratory synthesis.

Step 1: Diazotization of 3-Amino-5-hydroxybenzotrifluoride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-hydroxybenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water to the reaction mixture while maintaining the temperature below 5 °C.

-

Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using a starch-iodide paper test.

Step 2: Sandmeyer Reaction

-

Cyanide Solution Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water.

-

Cyanation: Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. An exothermic reaction is expected, and the temperature should be controlled.

-

Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

-

Work-up and Purification:

-

Neutralize the reaction mixture with a suitable base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-Cyano-5-hydroxybenzotrifluoride.

-

Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, and MS), and by comparing the obtained data with the expected values.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Cyano-5-hydroxybenzotrifluoride make it a valuable building block in the synthesis of pharmaceutical agents.

-

Central Nervous System (CNS) Agents: This compound serves as a key intermediate in the development of agents targeting the CNS. It is a building block for gamma-aminobutyric acid (GABA) analogs, which are crucial in managing neurological disorders such as epilepsy, anxiety, and insomnia.[2] The trifluoromethyl group can enhance blood-brain barrier permeability, a critical factor for CNS-active drugs.

-

Enzyme Inhibitors: The electron-withdrawing properties of the trifluoromethyl and cyano groups can influence the binding affinity of molecules to enzyme active sites. This makes 3-Cyano-5-hydroxybenzotrifluoride an attractive scaffold for the design of potent and selective enzyme inhibitors.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and metabolic stability.[3] 3-Cyano-5-hydroxybenzotrifluoride can be utilized in the synthesis of novel pesticides and herbicides.

Caption: Potential applications of 3-Cyano-5-hydroxybenzotrifluoride in drug discovery.

Conclusion and Future Outlook

3-Cyano-5-hydroxybenzotrifluoride represents a molecule with significant untapped potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with tailored biological activities. While the current availability of detailed experimental data is limited, the foundational knowledge of its structure and plausible synthetic routes presented in this guide provides a solid framework for future research. As the demand for sophisticated molecular building blocks continues to grow, we anticipate that 3-Cyano-5-hydroxybenzotrifluoride will play an increasingly important role in the development of next-generation therapeutics and advanced materials. Further experimental investigation into its reactivity and biological profile is highly encouraged and is expected to unlock new avenues for innovation.

References

-

Lead Sciences. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]

-

MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-Hydroxy-5-(trifluoromethyl)benzonitrile: From Theory to Practical Application

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

3-Hydroxy-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring a hydroxyl group, a nitrile moiety, and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable building block for novel therapeutic agents. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity of a drug candidate. Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the spectroscopic methodologies essential for the comprehensive characterization of this molecule, blending theoretical principles with practical, field-proven insights. Spectroscopy serves as a cornerstone in modern pharmaceutical development and quality control, ensuring the safety, efficacy, and quality of pharmaceutical products.[2]

This document is structured to provide a holistic understanding of the spectroscopic data for 3-Hydroxy-5-(trifluoromethyl)benzonitrile. We will delve into the core techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and providing a self-validating framework for data interpretation.

I. Infrared (IR) Spectroscopy: Unveiling the Functional Group Landscape

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These absorption frequencies are characteristic of the bond type and its chemical environment.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A standard protocol for obtaining a high-quality FT-IR spectrum of a solid sample like 3-Hydroxy-5-(trifluoromethyl)benzonitrile involves the Potassium Bromide (KBr) pellet technique.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-2 mg) is intimately mixed and ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The KBr is transparent to IR radiation in the typical analysis range.

-

Pellet Formation: The resulting fine powder is transferred to a pellet press and subjected to high pressure to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Caption: Workflow for FT-IR Analysis using the KBr Pellet Technique.

Interpretation of the IR Spectrum of 3-Hydroxy-5-(trifluoromethyl)benzonitrile

The IR spectrum of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is expected to exhibit several characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| O-H (Phenolic) | 3600 - 3200 (broad) | Stretching | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |

| C≡N (Nitrile) | 2240 - 2220 | Stretching | A sharp, medium-intensity band characteristic of the nitrile functional group. |

| C-F (Trifluoromethyl) | 1350 - 1150 (strong, multiple bands) | Stretching | The strong electron-withdrawing nature of fluorine results in intense absorptions. |

| C=C (Aromatic) | 1600 - 1450 | Stretching | Multiple sharp bands indicating the presence of the benzene ring. |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Typically weak to medium intensity bands. |

| O-H (Phenolic) | 1410 - 1310 | Bending | In-plane bending of the hydroxyl group. |

| C-O (Phenolic) | 1260 - 1180 | Stretching | Stretching vibration of the carbon-oxygen bond. |

The presence of these distinct absorption bands provides strong evidence for the overall structure of the molecule.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[3][4][5] It is based on the interaction of the magnetic properties of atomic nuclei with an external magnetic field.[6][7] For 3-Hydroxy-5-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: High-Resolution NMR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a proton-decoupled experiment is typically run to enhance signal-to-noise and simplify the spectrum.

-

¹⁹F NMR: A direct observation of the ¹⁹F nucleus provides information about the trifluoromethyl group.

-

Caption: General Workflow for NMR Spectroscopic Analysis.

Predicted NMR Data and Interpretation

¹H NMR Spectrum: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Ar-H | 7.0 - 8.0 | s, d | - | 3H |

| O-H | 5.0 - 10.0 (variable) | s (broad) | - | 1H |

-

The exact chemical shifts and multiplicities of the aromatic protons will depend on the coupling between them. Due to the substitution pattern, we would expect three distinct signals in the aromatic region.

-

The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Quartet (q) due to ¹³C-¹⁹F coupling? |

| C-OH | 155 - 160 | No |

| C-CN | 115 - 120 | No |

| C-CF₃ | 130 - 135 | Yes |

| CF₃ | 120 - 125 | Yes |

| Aromatic CH | 110 - 130 | Possible |

| C (ipso to CN) | 105 - 115 | No |

-

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

The aromatic carbon directly attached to the CF₃ group will also likely show a quartet with a smaller coupling constant.

¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[8][9] It is a destructive technique that provides information about the molecular weight and elemental composition of a compound.[10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used to generate intact molecular ions with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Caption: Workflow for High-Resolution Mass Spectrometry Analysis.

Expected Mass Spectrum of 3-Hydroxy-5-(trifluoromethyl)benzonitrile

The molecular formula of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is C₈H₄F₃NO.[1]

| Parameter | Expected Value |

| Molecular Weight | 187.12 g/mol [1] |

| Monoisotopic Mass | 187.0245 |

| [M-H]⁻ (Negative Ion Mode) | m/z 186.0167 |

| [M+H]⁺ (Positive Ion Mode) | m/z 188.0323 |

High-resolution mass spectrometry will allow for the determination of the elemental composition by comparing the experimentally measured accurate mass to the theoretical mass. This provides a very high degree of confidence in the identity of the compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of 3-Hydroxy-5-(trifluoromethyl)benzonitrile requires a synergistic application of IR, NMR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the precise connectivity of the atoms, and mass spectrometry provides the definitive molecular weight and elemental composition. By following the robust experimental protocols and interpretive frameworks outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this critical pharmaceutical intermediate, ensuring the integrity and quality of their downstream applications.

References

-

3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026, January 20). ResearchGate. Retrieved from [Link]

-

3-Hydroxy-5-(trifluoromethyl)benzonitrile. MySkinRecipes. Retrieved from [Link]

-

3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026, January 1). Journal of Scientific Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST WebBook. Retrieved from [Link]

-

Li, Z., et al. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. PubMed. Retrieved from [Link]

-

Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

(2015). Mass Spectrometry in Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

3-Hydroxy-5-(trifluoromethyl)benzonitrile. Lead Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

BYJU'S. (n.d.). NMR spectroscopy. Retrieved from [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). ijirset. Retrieved from [Link]

-

Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. longdom.org [longdom.org]

- 4. microbenotes.com [microbenotes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. ijirset.com [ijirset.com]

- 8. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmafocusamerica.com [pharmafocusamerica.com]

An In-Depth Technical Guide to the Chemical Compatibility of 3-Hydroxy-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

3-Hydroxy-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique trifluoromethylated benzonitrile structure, coupled with a phenolic hydroxyl group, offers a versatile scaffold for the synthesis of a wide array of complex molecules. The presence of the electron-withdrawing trifluoromethyl and nitrile groups enhances metabolic stability and modulates the acidity of the phenolic proton, making it a valuable building block in drug discovery.[1] This guide provides a comprehensive overview of the chemical compatibility of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, offering insights into its reactivity, stability, and safe handling to empower researchers in their synthetic endeavors.

Molecular Structure and Functional Group Analysis

Understanding the chemical compatibility of 3-Hydroxy-5-(trifluoromethyl)benzonitrile begins with a thorough analysis of its constituent functional groups: the phenolic hydroxyl group, the nitrile group, and the trifluoromethyl group on the aromatic ring. The interplay of these groups dictates the molecule's overall reactivity and stability profile.

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the benzene ring confers acidic properties to the molecule, making it susceptible to reaction with bases. It also activates the aromatic ring towards electrophilic substitution, although this is tempered by the presence of two electron-withdrawing groups. The phenolic hydroxyl group is also prone to oxidation.

-

Nitrile Group (-CN): The nitrile group is a versatile functional group that can undergo hydrolysis to a carboxylic acid or reduction to an amine. It is a strong electron-withdrawing group, influencing the electron density of the aromatic ring and the acidity of the phenolic proton.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a highly stable and strongly electron-withdrawing substituent. Its presence significantly impacts the electronic properties of the molecule, enhancing its lipophilicity and metabolic stability. The C-F bonds are exceptionally strong, rendering this group generally inert to many chemical transformations.

Chemical Compatibility Chart

The following table summarizes the chemical compatibility of 3-Hydroxy-5-(trifluoromethyl)benzonitrile with common laboratory reagents. This information is derived from the known reactivity of its functional groups and data from analogous compounds. It is imperative to perform small-scale compatibility testing under your specific experimental conditions before scaling up any reaction.

| Chemical Class | Representative Examples | Compatibility | Remarks and Potential Hazards |

| Acids (Strong, Non-oxidizing) | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Good | Stable under acidic conditions. Prolonged heating in concentrated strong acids can lead to hydrolysis of the nitrile group to a carboxylic acid. |

| Acids (Strong, Oxidizing) | Nitric acid (HNO₃), Perchloric acid (HClO₄) | Not Recommended | The phenolic ring is susceptible to oxidation and nitration. Reactions can be vigorous and produce hazardous byproducts. |

| Acids (Weak) | Acetic acid (CH₃COOH) | Excellent | Generally stable and can be used as a solvent or co-solvent. |

| Bases (Strong) | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Not Recommended for Storage; Use with Caution in Reactions | Reacts with the acidic phenolic hydroxyl group to form a phenoxide salt. Prolonged exposure or heating can lead to hydrolysis of the nitrile group. |

| Bases (Weak) | Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N) | Good | Can be used to neutralize acidic impurities or as a mild base in reactions without significantly affecting the nitrile or hydroxyl groups under normal conditions. |

| Oxidizing Agents (Strong) | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Not Recommended | The phenolic group is readily oxidized, potentially leading to decomposition and the formation of colored byproducts (quinones). Reactions can be highly exothermic. |

| Oxidizing Agents (Mild) | Air, Oxygen | Good | Stable under ambient atmospheric conditions. |

| Reducing Agents (Strong) | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Use with Caution | The nitrile group can be reduced to an amine. The compatibility will depend on the desired reaction outcome. NaBH₄ is generally milder and may not reduce the nitrile under standard conditions. |

| Reducing Agents (Mild) | Sodium bisulfite (NaHSO₃) | Excellent | Generally stable. |

| Halogenating Agents | Bromine (Br₂), Chlorine (Cl₂) | Use with Caution | The activated aromatic ring can undergo electrophilic halogenation. The reaction should be carefully controlled to avoid multiple substitutions. |

| Alkylating Agents | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Good (with base) | The phenolic hydroxyl group can be alkylated in the presence of a suitable base to form an ether. |

| Protic Solvents | Water, Methanol, Ethanol | Good | The compound has limited solubility in water but is soluble in alcohols. Stable under neutral conditions. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Excellent | Good solvents for reactions involving this compound. Ensure solvents are dry for moisture-sensitive reactions. |

| Aprotic Nonpolar Solvents | Toluene, Hexane, Dichloromethane | Good | Soluble in many common organic solvents. |

Reactivity Profile and Mechanistic Considerations

A deeper understanding of the reactivity of each functional group provides a rationale for the compatibility recommendations.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and will react with strong bases to form the corresponding phenoxide. This deprotonation increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic attack, though the presence of the -CF₃ and -CN groups mitigates this effect.

Strong oxidizing agents will readily oxidize the phenol to a quinone-type structure. This is a significant incompatibility that can lead to complex reaction mixtures and decomposition.

Reactions of the Nitrile Group

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures.

-

Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield a carboxylic acid and an ammonium salt.

-

Base-catalyzed hydrolysis: A hydroxide ion attacks the electrophilic carbon of the nitrile, forming an intermediate that, after protonation, gives an amide. Further hydrolysis of the amide leads to a carboxylate salt and ammonia.

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is exceptionally stable due to the high strength of the carbon-fluorine bonds. It is generally unreactive towards most common laboratory reagents. Its primary role is electronic; as a powerful electron-withdrawing group, it increases the acidity of the phenolic proton and deactivates the aromatic ring towards electrophilic substitution. Recent studies have shown that under specific, harsh conditions (e.g., fuming sulfuric acid and boric acid), a trifluoromethyl group can be hydrolyzed to a carboxylic acid, but this is not a common laboratory transformation.[2]

Safe Handling and Storage

Proper handling and storage are paramount to ensure the stability of 3-Hydroxy-5-(trifluoromethyl)benzonitrile and the safety of laboratory personnel.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents and strong bases.[3][4] Keep the container tightly closed. Protect from light and moisture.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Hazardous Decomposition Products

Upon thermal decomposition or combustion, 3-Hydroxy-5-(trifluoromethyl)benzonitrile may produce toxic and hazardous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).

Experimental Protocols: Methodologies for Key Transformations

The following protocols are representative examples of reactions involving the functional groups of 3-Hydroxy-5-(trifluoromethyl)benzonitrile and are provided for illustrative purposes. Users should consult the primary literature and conduct their own risk assessments before attempting any new procedure.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes a general procedure for the etherification of the hydroxyl group.

Materials:

-

3-Hydroxy-5-(trifluoromethyl)benzonitrile

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a solution of 3-Hydroxy-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid (Acidic Conditions)

This protocol outlines the conversion of the nitrile to a carboxylic acid using a strong acid.

Materials:

-

3-Hydroxy-5-(trifluoromethyl)benzonitrile

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Water

Procedure:

-

To a round-bottom flask, add 3-Hydroxy-5-(trifluoromethyl)benzonitrile.

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto ice.

-

The solid carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude product.

-

Recrystallize or purify by column chromatography as needed.

Visualization of Chemical Compatibility Decision Making

The following diagram illustrates a simplified decision-making process for assessing the compatibility of a reagent with 3-Hydroxy-5-(trifluoromethyl)benzonitrile.

Caption: A flowchart for assessing reagent compatibility.

Conclusion

3-Hydroxy-5-(trifluoromethyl)benzonitrile is a valuable and versatile building block in modern chemical synthesis. A thorough understanding of its chemical compatibility, rooted in the reactivity of its phenolic hydroxyl, nitrile, and trifluoromethyl functional groups, is essential for its effective and safe utilization. This guide provides a foundational framework for researchers, emphasizing the importance of careful reaction planning and small-scale testing to ensure successful and safe experimental outcomes.

References

-

MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]

-

ResearchGate. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]

-

Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

-

PMC - NIH. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]

-

Organic Syntheses. Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. [Link]

-

ChemistryViews. Practical Path to Multiple Trifluoromethylation of Phenols. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

-

PMC - NIH. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

-

Eureka | Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. [Link]

-

MIT EHS. Chemicals. [Link]

-

PMC. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]

-

Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

Sciencemadness.org. p-hydroxybenzonitrile synthesis. [Link]

-

AIChE. Guidelines for Safe Storage and Handling of Reactive Materials. [Link]

-

Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

-

PubChem. (Trifluoromethyl)benzene. [Link]

-

Sterlitech Corporation. Chemical Compatibility Chart. [Link]

-

Cole-Parmer. Chemical Compatibility Database. [Link]

-

Tom-parker.co.uk. CHEMICAL COMPATIBILITY TABLE. [Link]

Sources

An In-depth Technical Guide to 3-Hydroxy-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, applications, and handling, grounded in authoritative scientific literature.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for reproducible research and regulatory compliance.

-

IUPAC Name: 3-Hydroxy-5-(trifluoromethyl)benzonitrile

-

Common Synonyms: 3-Cyano-5-(trifluoromethyl)phenol, 5-Cyano-3-(trifluoromethyl)phenol

-

CAS Number: 1243459-56-4[1]

-

Chemical Structure:

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties is critical for designing reaction conditions, formulation strategies, and analytical methods.

| Property | Value | Source |

| Molecular Weight | 187.12 g/mol | [2] |

| Appearance | Varies; typically a solid | |

| Purity | Commercially available up to >98% | [2] |

| Storage | Room temperature, sealed in a dry environment | [1][2] |

Note: Specific properties like melting point and boiling point are not consistently reported in publicly available databases and should be determined empirically for each batch.

The Trifluoromethylbenzonitrile Scaffold in Drug Design

The 3-hydroxy-5-(trifluoromethyl)benzonitrile scaffold is of significant interest in drug development. The strategic placement of its functional groups—hydroxyl, nitrile, and trifluoromethyl—imparts a unique combination of properties to parent molecules.

Expertise & Causality:

-

Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a cornerstone strategy in modern medicinal chemistry.[3] This highly electronegative moiety can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4][5] Furthermore, it increases lipophilicity, which can improve membrane permeability and cell uptake, and can modulate the pKa of nearby functional groups, thereby influencing binding affinity to biological targets.[3][5]

-

Nitrile (CN) Group: The nitrile group is a versatile functional group. It is a bioisostere for various functionalities and can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.[6] While generally robust and not readily metabolized, it can be used as a handle for further chemical modification.[7]

-

Hydroxyl (OH) Group: The phenolic hydroxyl group provides a key point for hydrogen bonding, acting as both a donor and acceptor. It is also a common site for derivatization, allowing for the attachment of other moieties to explore structure-activity relationships (SAR) or to improve pharmacokinetic properties.

This combination makes the scaffold a valuable starting point for developing inhibitors, agonists, and modulators for various biological targets.[1][6] It is particularly noted as a key intermediate in the synthesis of pharmaceuticals, including agents targeting the central nervous system (CNS) such as gamma-aminobutyric acid (GABA) analogs.[2]

Synthesis and Reaction Chemistry

Proposed Synthetic Workflow

A plausible synthetic route could start from a more readily available substituted aniline or bromobenzene. The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol: Cyanation of Aryl Bromide (Illustrative)

This protocol describes a general method for the cyanation of an aryl bromide, a key step in many benzonitrile syntheses.[8][9] This serves as a template that would be adapted and optimized for the specific substrate.

Trustworthiness through Self-Validation: Each step requires in-process controls (e.g., TLC, HPLC) and rigorous characterization of the final product to validate the outcome.

-

Reaction Setup:

-

To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl bromide starting material (e.g., 3-Bromo-5-hydroxybenzotrifluoride) (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling polar aprotic solvent such as DMF or NMP.[8]

-

Causality: DMF/NMP is used to dissolve the reagents and facilitate the reaction at elevated temperatures. Copper(I) cyanide is the cyanating agent.

-

-

Reaction Execution:

-

Purge the flask with nitrogen for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 140-170°C) and maintain for 7-24 hours.[8]

-

In-Process Control: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to check for the disappearance of the starting material.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a stirred aqueous solution of ferric chloride and HCl or an aqueous solution of ethylenediamine to complex with copper salts.

-

Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Characterization:

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material using column chromatography on silica gel or recrystallization.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

-

Biological Activity and Applications

While specific bioactivity data for the parent compound 3-Hydroxy-5-(trifluoromethyl)benzonitrile is limited in public literature, its structural motifs are present in numerous biologically active molecules. Phenols and benzonitriles are known scaffolds for compounds with a wide range of activities.[6][10]

-

Anticancer Research: Benzonitrile derivatives have been investigated as potent inhibitors of tubulin polymerization and as inhibitors of key kinases involved in cancer progression.[6] Phenolic compounds have also shown cytotoxic activity against cancer cell lines like MCF-7.[11]

-

Enzyme Inhibition: The phenolic scaffold is common in enzyme inhibitors. For example, derivatives of the natural phenol carvacrol have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[10]

-

Agrochemicals: The stability and unique electronic properties conferred by the trifluoromethyl group make this and related structures useful in the preparation of advanced agrochemicals.[2][12]

The logical relationship between the core chemical structure and its potential applications is illustrated below.

Sources

- 1. 3-Hydroxy-5-(trifluoromethyl)benzonitrile - Lead Sciences [lead-sciences.com]

- 2. 3-Hydroxy-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]

- 3. jelsciences.com [jelsciences.com]

- 4. benchchem.com [benchchem.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. art.torvergata.it [art.torvergata.it]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

Thermochemical properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Thermochemical Properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile

Foreword: Contextualizing the Inquiry

In the landscape of modern drug discovery and materials science, 3-Hydroxy-5-(trifluoromethyl)benzonitrile (CAS 1243459-56-4) emerges as a pivotal structural motif.[1] Its utility as a key intermediate, particularly in the synthesis of central nervous system (CNS) agents, underscores the necessity of a profound understanding of its fundamental physicochemical properties.[1] The trifluoromethyl group imparts enhanced metabolic stability and receptor binding affinity, while the hydroxyl and nitrile functionalities offer versatile handles for synthetic elaboration. However, the energetic and stability profiles of such a molecule are non-trivial. This guide provides a comprehensive framework for the experimental determination and computational prediction of the core thermochemical properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, reflecting the rigorous standards of process safety, reaction optimization, and materials characterization.

Molecular Architecture: An Antecedent to Thermochemical Behavior

A molecule's thermochemical signature is intrinsically linked to its structure. The subject molecule, C₈H₄F₃NO, presents a fascinating interplay of functional groups on an aromatic scaffold, each contributing uniquely to its overall stability and reactivity.

-

Benzonitrile Core: The aromatic ring provides a stable foundation. The electron-withdrawing nature of the nitrile (-C≡N) group influences the electronic distribution of the ring.

-

Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group. The high electronegativity of fluorine atoms and the strength of the C-F bonds contribute significantly to the molecule's thermal stability. However, the presence of fluorine introduces considerable complexity in experimental energy measurements, particularly in combustion calorimetry.

-

Hydroxyl Group (-OH): As an electron-donating group, it influences the aromatic system's electronics. More importantly, it introduces the capacity for intermolecular hydrogen bonding, which is expected to significantly impact crystal lattice energy, melting point, and enthalpy of sublimation.

A thorough characterization begins with understanding these constituent parts before proceeding to empirical measurement.

The Cornerstone of Energetics: Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°ₘ) is the quintessential measure of a compound's energetic content. Its determination is paramount for calculating reaction enthalpies and assessing the thermodynamic feasibility of synthetic pathways. For fluorine-containing organic compounds, rotating-bomb combustion calorimetry is the gold standard methodology.[2][3]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

This protocol is designed to be a self-validating system by ensuring complete combustion and accurately accounting for all combustion products, especially corrosive hydrofluoric acid (HF).

Objective: To determine the standard massic energy of combustion (ΔcU°) of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, from which the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation & Encapsulation:

-

A precisely weighed pellet (approx. 0.8-1.0 g) of high-purity (>99.5%) 3-Hydroxy-5-(trifluoromethyl)benzonitrile is prepared. Purity is a critical parameter; any organic impurity will directly impact the measured energy.

-

The pellet is placed in a silica crucible. A known mass of a combustion auxiliary (e.g., benzoic acid or paraffin oil) is added to ensure complete and rapid combustion.

-

A cotton fuse wire of known mass and energy of combustion is connected to the ignition wire and placed in contact with the pellet.

-

-

Bomb Preparation:

-

The crucible is placed in the holder of a rotating-bomb calorimeter.

-

A specific volume of water (typically 10 mL) is added to the bomb to dissolve the gaseous combustion products, primarily HF and NOx.

-

The bomb is sealed and purged with oxygen before being charged to a pressure of 3.0 MPa. The high oxygen pressure ensures a complete reaction.

-

-

Calorimetric Measurement:

-

The sealed bomb is submerged in the calorimeter vessel containing a known mass of water.

-

The system is allowed to reach thermal equilibrium. The temperature is monitored precisely for a preliminary period to establish a baseline drift.

-

The sample is ignited. The temperature of the calorimeter water is recorded at short intervals throughout the main period until a peak is reached and the cooling period begins.

-

After the reaction, the bomb is rotated to ensure that all HF formed is absorbed into the solution, forming a homogeneous acid solution. This is the critical step that distinguishes this method.[3]

-

-

Post-Reaction Analysis:

-

The bomb is depressurized, and the gaseous contents are analyzed for unburnt CO (a sign of incomplete combustion).

-

The liquid contents of the bomb are carefully collected. The solution is titrated to determine the quantities of nitric acid (from residual N₂) and hydrofluoric acid formed. This quantitative analysis is essential for applying the necessary thermochemical corrections.

-

-

Calculation:

-

The corrected temperature rise (ΔT) is determined.

-

The energy equivalent of the calorimeter (εcalor), determined separately using a standard reference material like benzoic acid, is used to calculate the total energy change.

-

The standard massic energy of combustion (ΔcU°) is calculated by accounting for the energy contributions of the fuse, auxiliary substance, and the formation of nitric acid.[4]

-

The standard molar enthalpy of combustion (ΔcH°ₘ) is then calculated, and finally, using Hess's Law and the known standard enthalpies of formation for CO₂(g), H₂O(l), and HF(aq), the standard molar enthalpy of formation (ΔfH°ₘ) of the compound is derived.

-

Logical Flow for Enthalpy of Formation Calculation

Caption: Calculation cascade from experimental data to enthalpy of formation.

Thermal Stability and Phase Behavior: DSC and TGA Analysis

Understanding a compound's behavior under thermal stress is critical for safe handling, storage, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide a wealth of information.[5][6][7][8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔfusH), and heat capacity (Cₚ) of the compound.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium, tin). This ensures the accuracy of the measurements.

-

Sample Preparation: A small amount of the sample (3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Thermal Program:

-

The sample is cooled to a sub-ambient temperature (e.g., -20 °C) and held isothermally for 5 minutes to ensure a uniform starting state.

-

The sample is heated at a controlled linear rate (e.g., 10 °C/min) to a temperature well above its expected melting point. A constant flow of inert gas (e.g., nitrogen at 50 mL/min) is maintained to prevent oxidative degradation.

-

The sample is then cooled back to the starting temperature at the same rate.

-

-

Data Analysis:

-

Melting Point (Tₘ): Determined as the onset or peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.

-

Heat Capacity (Cₚ): Determined from the displacement of the baseline in the heat flow signal. More advanced methods like modulated DSC can provide more accurate Cₚ data.

-

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the compound.

Methodology:

-

Instrument Calibration: The TGA balance is calibrated with standard weights, and the temperature is verified with magnetic transition standards.

-

Sample Preparation: A sample of 5-10 mg is weighed into a ceramic or platinum TGA crucible.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a controlled linear rate (e.g., 10 °C/min).

-

Atmosphere Control: The analysis is conducted under a controlled atmosphere.

-

Inert Atmosphere (Nitrogen): To study the intrinsic thermal decomposition pathway without oxidation.

-

Oxidative Atmosphere (Air): To assess stability in the presence of an oxidant, which is relevant for many real-world scenarios.

-

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates for multi-step processes.

Data Summary and Interpretation

The quantitative data obtained from these analyses should be systematically tabulated for clarity.

| Property | Symbol | Method | Typical Conditions | Significance |

| Melting Point | Tₘ | DSC | 10 °C/min, N₂ atm | Purity indicator, phase transition |

| Enthalpy of Fusion | ΔfusH | DSC | 10 °C/min, N₂ atm | Lattice energy, intermolecular forces |

| Heat Capacity | Cₚ | DSC | Modulated heating | Thermodynamic state function |

| Onset of Decomposition | Tₒ | TGA | 10 °C/min, N₂/Air | Upper limit for thermal stability |

| Mass Loss Profile | % vs. T | TGA | 10 °C/min, N₂/Air | Stoichiometry of decomposition |

Workflow for Thermal Hazard Assessment

Caption: Decision workflow for thermal hazard assessment using DSC and TGA.

Computational Thermochemistry: A Predictive and Corroborative Approach

In the absence of experimental data or to corroborate it, high-level quantum chemical calculations provide invaluable insights. Computational methods can predict gas-phase thermochemical properties with remarkable accuracy.[9][10][11]

Methodology:

-

Conformational Search: Identify all stable conformers of the molecule, as their relative populations contribute to the overall thermodynamic properties.

-

Geometry Optimization: Optimize the geometry of each conformer using Density Functional Theory (DFT), for instance, with the B3LYP functional and a robust basis set like 6-311++G(d,p).[9]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated method, such as the G3 or G4 composite methods.[11]

-